REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([O:12][CH3:13])=[C:7]([CH3:14])[CH:6]=1)C.Cl>[OH-].[Na+]>[CH3:14][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[C:8]=1[O:12][CH3:13])[C:4]([OH:15])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=C(C(=C1)C)OC)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled
|
Type
|
EXTRACTION
|
Details
|
The acidified solution is extracted with chloroform (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ether/pet ether mixture
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |